HIV-1, HIV-2 Protease Substrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

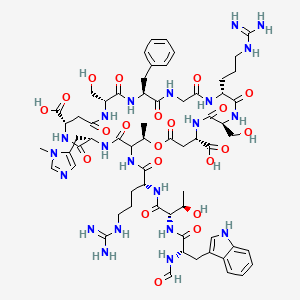

The human immunodeficiency virus (HIV) protease is a critical enzyme in the life cycle of HIV, responsible for cleaving the viral polyprotein precursors into functional proteins necessary for viral replication and maturation . The HIV-1, HIV-2 protease substrate is a compound specifically designed to be cleaved by the HIV protease, making it an essential tool in studying the enzyme’s activity and developing inhibitors to combat HIV/AIDS .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1, HIV-2 protease substrates typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of HIV-1, HIV-2 protease substrates follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: The HIV-1, HIV-2 protease substrate undergoes hydrolysis, a reaction where the peptide bond is cleaved by the HIV protease enzyme . This reaction is crucial for the maturation of the virus.

Common Reagents and Conditions:

Reagents: Water molecules and catalytic aspartate residues in the active site of the protease.

Conditions: Physiological conditions, typically at a pH of around 7.4 and body temperature (37°C).

Major Products: The hydrolysis of the this compound results in smaller peptide fragments, which are essential for the formation of mature viral proteins .

Aplicaciones Científicas De Investigación

The HIV-1, HIV-2 protease substrate is extensively used in various fields of scientific research:

Mecanismo De Acción

The HIV-1, HIV-2 protease substrate is cleaved by the HIV protease enzyme through a general acid-base mechanism involving two catalytic aspartate residues . The process includes:

Binding: The substrate binds to the active site of the protease, forming hydrogen bonds with the catalytic aspartates.

Catalysis: A water molecule, activated by the aspartates, attacks the carbonyl carbon of the peptide bond, leading to its cleavage.

Release: The resulting peptide fragments are released, completing the reaction.

Comparación Con Compuestos Similares

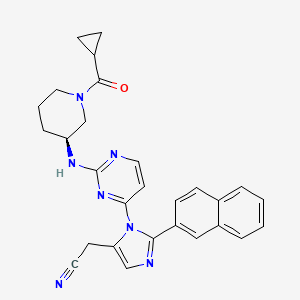

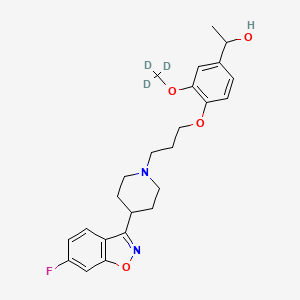

Saquinavir: An HIV protease inhibitor that mimics the transition state of the substrate.

Lopinavir: Another protease inhibitor with a similar mechanism of action.

Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.

Uniqueness: The HIV-1, HIV-2 protease substrate is unique in its specificity for the HIV protease, making it an invaluable tool for studying the enzyme’s activity and developing targeted inhibitors . Unlike inhibitors, which prevent the enzyme’s activity, the substrate allows researchers to observe the protease’s natural function and identify potential points of intervention.

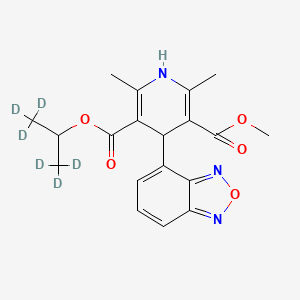

Propiedades

Fórmula molecular |

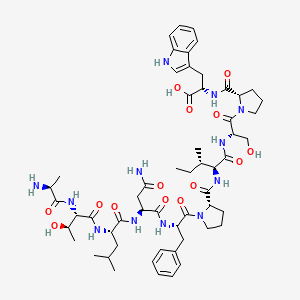

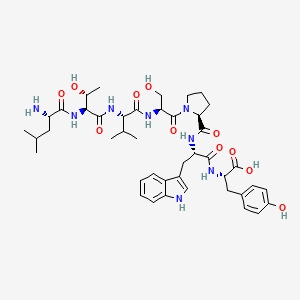

C56H80N12O14 |

|---|---|

Peso molecular |

1145.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C56H80N12O14/c1-7-30(4)45(52(77)64-41(28-69)55(80)68-22-13-19-42(68)50(75)63-40(56(81)82)25-34-27-59-36-18-12-11-17-35(34)36)65-51(76)43-20-14-21-67(43)54(79)39(24-33-15-9-8-10-16-33)62-49(74)38(26-44(58)71)60-48(73)37(23-29(2)3)61-53(78)46(32(6)70)66-47(72)31(5)57/h8-12,15-18,27,29-32,37-43,45-46,59,69-70H,7,13-14,19-26,28,57H2,1-6H3,(H2,58,71)(H,60,73)(H,61,78)(H,62,74)(H,63,75)(H,64,77)(H,65,76)(H,66,72)(H,81,82)/t30-,31-,32+,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |

Clave InChI |

VWDDSWUEJQYLTP-SOXXPWFNSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)

![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)

![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)